

Spectroscopic Analysis of Pigment Red 48 Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment red 48	
Cat. No.:	B3262484	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of C.I. **Pigment Red 48** and its variants. **Pigment Red 48** (C.I. 15865) is a monoazo pigment characterized by its vibrant red hue and wide range of industrial applications. The common variants are metal salts of the azo dye, forming what are known as "lakes." The specific metal cation—barium, calcium, strontium, or manganese—significantly influences the pigment's exact shade, lightfastness, and other physicochemical properties. A thorough understanding of their spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Chemical Structures of Pigment Red 48 Variants

The core structure of **Pigment Red 48** is derived from the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid. The variants are formed by precipitation with different metal salts.

Chemical Structures of Pigment Red 48 Variants

Pigment Red 48:1 (Barium Salt)
PR48_1
PR48_2
PR48_3
Pigment Red 48:2 (Calcium Salt)
PR48_3
PR48_4
PR48_4

Click to download full resolution via product page

Caption: Molecular structures of Pigment Red 48 variants.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the different variants of **Pigment Red 48**. These values are compiled from various sources and represent typical findings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment molecules. The table below lists the characteristic vibrational bands.

Wavenumb er (cm ⁻¹)	Assignment	Pigment Red 48:1 (Ba)	Pigment Red 48:2 (Ca)	Pigment Red 48:3 (Sr)	Pigment Red 48:4 (Mn)
~3400	O-H stretching (adsorbed water)	√	✓	√	/
~3080	Aromatic C-H stretching	1	✓	1	/
~1620	C=O stretching (carboxylate)	1	✓	✓	/
~1580	N=N stretching (azo group)	1	✓	✓	/
~1480	Aromatic C=C stretching	1	✓	✓	/
~1250	SO ₃ - stretching (sulfonate)	1	✓	✓	/
~1180	C-O stretching	1	/	1	/
~820	C-H out-of- plane bending	✓	✓	✓	/
~780	C-CI stretching	✓	/	✓	1

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the azo linkage and the aromatic backbone.

Wavenumb er (cm ⁻¹)	Assignment	Pigment Red 48:1 (Ba)	Pigment Red 48:2 (Ca)	Pigment Red 48:3 (Sr)	Pigment Red 48:4 (Mn)
~1593	Aromatic C=C stretching	✓	1	1593 (vs)	Data not available
~1555	N=N stretching (azo group)	✓	1	1555 (m)	Data not available
~1487	Aromatic C=C stretching	✓	1	1487 (vs)	Data not available
~1378	C-H bending	✓	1	1378 (vs)	Data not available
~1264	C-N stretching	✓	1	1264 (m)	Data not available
~1181	C-O stretching	✓	1	1181 (s)	Data not available
~495	Metal- Oxygen vibration	Data not available	Data not available	495 (m)	Data not available

(vs = very strong, s = strong, m = medium)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions responsible for the pigment's color. The maximum absorption wavelength (λ max) is a key parameter.

Pigment Variant	Solvent System	λmax (nm)
Pigment Red 48:1 (Ba)	DMF	~490-510
Pigment Red 48:2 (Ca)	DMF	~500-520
Pigment Red 48:3 (Sr)	DMF	~495-515
Pigment Red 48:4 (Mn)	DMF	~510-530

Note: λ max values can shift depending on the solvent and the aggregation state of the pigment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FTIR Spectroscopy Protocol

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of **Pigment Red 48**.

Methodology:

- Sample Preparation: A small amount of the pigment powder (approximately 1 mg) is intimately mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

To improve the signal-to-noise ratio, 32 to 64 scans are co-added. A background spectrum of a pure KBr pellet is also recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain
the final absorbance spectrum. Baseline correction and peak picking are performed using
the spectrometer's software.

Raman Spectroscopy Protocol

Click to download full resolution via product page

Caption: Workflow for Raman analysis of Pigment Red 48.

Methodology:

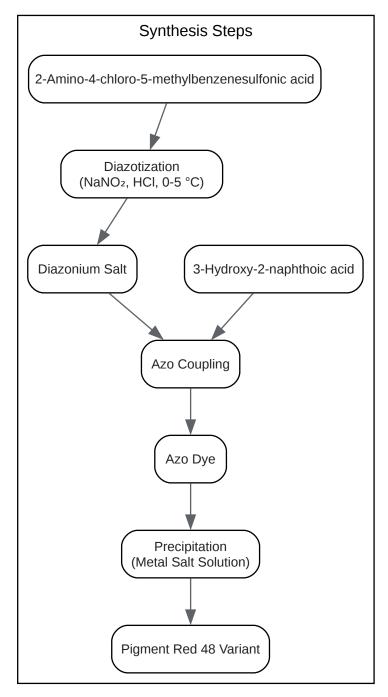
- Sample Preparation: A small amount of the pigment powder is placed on a clean microscope slide. No further preparation is typically needed.
- Instrumentation: A Raman spectrometer equipped with a microscope is used. A near-infrared laser (e.g., 785 nm) is often chosen to minimize fluorescence.
- Data Acquisition: The laser is focused on the pigment particles using a high-power objective (e.g., 50x or 100x). The laser power is kept low (typically below 10 mW) to prevent thermal degradation of the pigment. Spectra are collected with appropriate integration times and accumulations to achieve a good signal-to-noise ratio.
- Data Processing: The raw data is processed to remove cosmic rays and subtract the background fluorescence. Peak positions and intensities are then determined.

UV-Vis Spectroscopy Protocol

Click to download full resolution via product page

Caption: Workflow for UV-Vis analysis of Pigment Red 48.

Methodology:


- Sample Preparation: A stock solution of the pigment is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF), where the pigment has adequate solubility. This stock solution is then diluted to an appropriate concentration to ensure that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the
 instrument. The sample cuvette is then placed in the beam path, and the absorption
 spectrum is recorded over the desired wavelength range (e.g., 300-800 nm).
- Data Processing: The resulting spectrum is analyzed to determine the wavelength of maximum absorption (λmax).

Synthesis Pathway

The synthesis of **Pigment Red 48** variants involves a two-step process: diazotization followed by azo coupling and subsequent precipitation.

General Synthesis Pathway of Pigment Red 48 Variants

Click to download full resolution via product page

Caption: Synthesis of **Pigment Red 48** variants.

This guide provides a foundational understanding of the spectroscopic characteristics of **Pigment Red 48** variants. For more detailed analysis, it is recommended to consult specialized literature and spectral databases.

To cite this document: BenchChem. [Spectroscopic Analysis of Pigment Red 48 Variants: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3262484#spectroscopic-analysis-of-pigment-red-48-variants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com